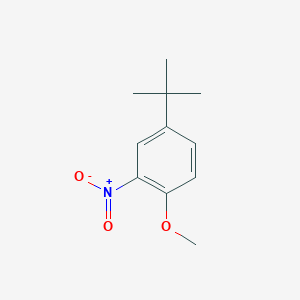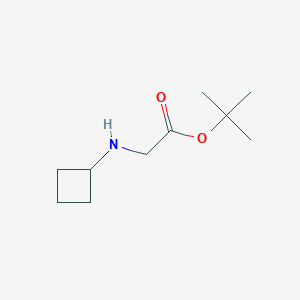
1-(2,2,2-Trifluoroethyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2,2-Trifluoroethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H13F3N2•HCl . It has a molecular weight of 218.65 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . It has a SMILES string of NC1CCN(CC1)CC(F)(F)F, which represents its structural formula .Safety and Hazards
Properties
CAS No. |
180869-49-2 |
|---|---|
Molecular Formula |
C7H14ClF3N2 |
Molecular Weight |
218.65 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-12-3-1-6(11)2-4-12;/h6H,1-5,11H2;1H |
InChI Key |
YKFBBBPAQZPPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-Chloro-4-(trifluoromethyl)phenyl]formamide](/img/structure/B8773828.png)





